molecular formula C35H46N6O8 B13815565 Tyrosyl-valyl-prolyl-glycyl-phenylalanyl-proline CAS No. 137372-37-3

Tyrosyl-valyl-prolyl-glycyl-phenylalanyl-proline

Cat. No.: B13815565
CAS No.: 137372-37-3
M. Wt: 678.8 g/mol
InChI Key: NBVNWULFQHYLQB-KGEMVMTLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tyrosyl-valyl-prolyl-glycyl-phenylalanyl-proline is a peptide compound composed of six amino acids: tyrosine, valine, proline, glycine, phenylalanine, and proline.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tyrosyl-valyl-prolyl-glycyl-phenylalanyl-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, tyrosine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, valine, is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (proline, glycine, phenylalanine, and proline).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques are employed to ensure efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions

Tyrosyl-valyl-prolyl-glycyl-phenylalanyl-proline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tyrosyl-valyl-prolyl-glycyl-phenylalanyl-proline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of tyrosyl-valyl-prolyl-glycyl-phenylalanyl-proline involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact mechanism depends on the specific context and application of the peptide .

Comparison with Similar Compounds

Similar Compounds

  • Tyrosyl-valyl-prolyl-glycyl-phenylalanyl-alanine
  • Tyrosyl-valyl-prolyl-glycyl-phenylalanyl-leucine
  • Tyrosyl-valyl-prolyl-glycyl-phenylalanyl-isoleucine

Uniqueness

Tyrosyl-valyl-prolyl-glycyl-phenylalanyl-proline is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research and applications .

Properties

CAS No.

137372-37-3

Molecular Formula

C35H46N6O8

Molecular Weight

678.8 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C35H46N6O8/c1-21(2)30(39-31(44)25(36)18-23-12-14-24(42)15-13-23)34(47)40-16-6-10-27(40)32(45)37-20-29(43)38-26(19-22-8-4-3-5-9-22)33(46)41-17-7-11-28(41)35(48)49/h3-5,8-9,12-15,21,25-28,30,42H,6-7,10-11,16-20,36H2,1-2H3,(H,37,45)(H,38,43)(H,39,44)(H,48,49)/t25-,26-,27-,28-,30-/m0/s1

InChI Key

NBVNWULFQHYLQB-KGEMVMTLSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)N

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.